Product packaging for 3-Oxaspiro[5.5]undecane-8,10-dione(Cat. No.:CAS No. 1058731-65-9)

3-Oxaspiro[5.5]undecane-8,10-dione

Cat. No.: B1530471
CAS No.: 1058731-65-9
M. Wt: 182.22 g/mol
InChI Key: OUGJIWKLAIOBCQ-UHFFFAOYSA-N
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Description

3-Oxaspiro[5.5]undecane-8,10-dione is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It belongs to the class of spirocyclic compounds, which are characterized by two rings connected through a single atom . The spiro[5.5]undecane skeleton provides a rigid, three-dimensional framework that is of significant interest in medicinal chemistry and drug discovery for constructing stereochemically defined structures . This specific scaffold serves as a versatile building block for organic synthesis and is used in research to develop novel molecular entities . Spirocyclic structures like this one are valuable in pharmaceutical research for creating conformationally constrained compounds that can interact with biological targets . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3 B1530471 3-Oxaspiro[5.5]undecane-8,10-dione CAS No. 1058731-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxaspiro[5.5]undecane-8,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-8-5-9(12)7-10(6-8)1-3-13-4-2-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGJIWKLAIOBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity, Transformations, and Reaction Mechanisms of 3 Oxaspiro 5.5 Undecane 8,10 Dione

Chemical Reactivity of the Dione (B5365651) Functionality within the Spiro System

The reactivity of the dione functionality in 3-Oxaspiro[5.5]undecane-8,10-dione is anticipated to be governed by the two carbonyl groups within the cyclohexane (B81311) ring. These carbonyl groups present electrophilic sites susceptible to nucleophilic attack. The spirocyclic nature of the molecule, featuring a tetrahydropyran (B127337) ring fused at the C5 position of the undecane (B72203) skeleton, can impart steric hindrance and conformational rigidity, potentially influencing the accessibility and reactivity of the dione.

Reactions typical for 1,3-diones, such as enolate formation, aldol (B89426) condensations, and Michael additions, would be expected. The presence of acidic alpha-hydrogens between the two carbonyl groups allows for deprotonation to form a stabilized enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

Table 1: Predicted Reactivity of the Dione Functionality

Reaction TypeReagentsPredicted Product
Enolate FormationBase (e.g., LDA, NaH)Stabilized enolate
Aldol CondensationAldehyde or Ketoneβ-Hydroxy ketene (B1206846) or α,β-unsaturated ketone
Michael Additionα,β-Unsaturated carbonyl compound1,5-Dicarbonyl compound
Knoevenagel CondensationAldehyde, weak baseα,β-Unsaturated dione derivative

It is important to note that the specific stereochemical outcomes of these reactions would be influenced by the fixed conformation of the spirocyclic system.

Transformations Involving the Oxa-Spirocyclic Core

The oxa-spirocyclic core, specifically the tetrahydropyran ring, is generally more stable than the dione-containing ring. Transformations would likely require harsh reaction conditions. The ether linkage within the tetrahydropyran ring could be susceptible to cleavage under strong acidic conditions.

Synthetic strategies leading to related 3-heterospiro[5.5]undecanes often involve multi-step sequences. For instance, the synthesis of 3-oxaspiro[5.5]undecan-9-one has been achieved through a Robinson annulation followed by hydrogenation. semanticscholar.org This suggests that transformations of the dione moiety could potentially be carried out while preserving the oxa-spirocyclic core under appropriate conditions.

Ring-Opening and Rearrangement Reactions of this compound Derivatives

Specific literature on the ring-opening and rearrangement reactions of this compound derivatives is not available. However, based on the general behavior of related heterocyclic and carbocyclic systems, certain pathways can be postulated.

Under strongly basic or acidic conditions, or through photolytic or thermolytic methods, ring-opening of the tetrahydropyran ring could occur. This might involve cleavage of one of the C-O bonds, leading to a linear undecane derivative with hydroxyl and carbonyl functionalities.

Rearrangement reactions, such as Favorskii-type rearrangements, could be envisioned under basic conditions, leading to ring contraction and the formation of spirocyclic carboxylic acid derivatives. The specific products would depend on the substitution pattern of any derivatives.

Mechanistic Investigations of Key Synthetic and Degradation Pathways

Due to the lack of dedicated research, no specific mechanistic investigations for the synthesis or degradation of this compound have been reported.

A plausible synthetic route could involve the condensation of 1,1-cyclohexanediacetic acid with a suitable dielectrophile, followed by cyclization. Alternatively, a Robinson annulation approach, similar to that used for related spiro compounds, could be employed. semanticscholar.org The mechanism for such a synthesis would likely proceed through standard Michael addition and intramolecular aldol condensation steps.

Degradation pathways would likely be initiated at the more reactive dione functionality. Under oxidative conditions, cleavage of the cyclohexane ring could occur. Hydrolytic degradation under acidic or basic conditions could lead to the opening of either the tetrahydropyran or the dione-containing ring.

Derivatization and Analogue Synthesis of 3 Oxaspiro 5.5 Undecane 8,10 Dione

Strategies for Functionalization and Substitution of the Spirocyclic Scaffold

The functionalization of the 3-oxaspiro[5.5]undecane-8,10-dione scaffold is primarily directed at the reactive sites within the molecule, particularly the α-positions to the carbonyl groups and the cyclohexyl ring. Various synthetic methodologies have been adapted to introduce substituents and modify the core structure.

One prominent strategy involves multi-step sequences such as allylation followed by ring-closing metathesis (RCM). beilstein-journals.org For instance, related dione (B5365651) systems can be subjected to exhaustive allylation at the α-positions to the carbonyls, followed by an RCM reaction to construct intricate polycyclic systems fused to the original spiro-core. beilstein-journals.org This approach dramatically increases molecular complexity and allows for the creation of novel three-dimensional structures.

Cascade reactions, such as the Michael-Mannich sequence, represent another efficient method for functionalization. rsc.org These reactions can be used to build complex heterocyclic systems onto the dione ring in a highly stereocontrolled manner, often yielding products with multiple new stereocenters in a single synthetic operation. rsc.org Bifunctional catalysts, such as thiourea (B124793) derivatives, have proven effective in catalyzing such transformations with high yields and enantioselectivity. rsc.org

Synthesis of Conformationally Restricted Analogues

Creating conformationally restricted analogues of this compound is a key objective in medicinal chemistry to enhance binding affinity and selectivity for biological targets. researchgate.net Rigidity reduces the entropic penalty upon binding to a receptor.

One approach to achieve conformational restriction is through the use of ketene (B1206846) [2+2] cycloaddition reactions. researchgate.net The reaction between cyclic vinyl ethers and appropriate ketene precursors can generate fused cyclobutanone (B123998) rings, resulting in highly constrained, three-dimensional spirocyclic building blocks. researchgate.net Another powerful technique involves extensive functionalization, such as a six-fold allylation of a related dione, followed by a three-fold ring-closing metathesis and hydrogenation. beilstein-journals.org This sequence transforms a relatively simple dione into a complex and rigid spiro-polyquinane derivative. beilstein-journals.org The synthesis of cis-restricted analogues of biologically active molecules highlights the importance of limiting conformational freedom to lock in a bioactive geometry. mdpi.com

Design and Synthesis of Spirocyclic Heteroatom-Modified Dione Systems

Replacing one or more carbon or oxygen atoms in the this compound scaffold with other heteroatoms, such as nitrogen or sulfur, leads to novel heterocyclic systems with distinct chemical and biological properties. semanticscholar.org An example of such a modified system is 3-oxa-9-azaspiro[5.5]undecane-8,10-dione. sigmaaldrich.com

A general and effective method for synthesizing these heteroatom-modified systems is the Robinson annelation. semanticscholar.org This reaction utilizes 4-substituted heterocyclic aldehydes as starting materials, which are reacted with methyl vinyl ketone to form 3-heterospiro[5.5]undec-7-en-9-ones. semanticscholar.org Subsequent hydrogenation of the double bond yields the saturated target molecules. semanticscholar.org This strategy has been successfully applied to synthesize spiro systems containing nitrogen (azacycles) and sulfur (thiacycles) at the 3-position of the spiro-scaffold. semanticscholar.org The synthesis of the requisite heterocyclic aldehyde precursors has also been optimized, for example, through a Wittig reaction followed by hydrolysis or a Lewis acid-promoted rearrangement. semanticscholar.org

The table below summarizes the synthesis of various heterocyclic carboxaldehydes used as precursors for heteroatom-modified spirocyclic systems. semanticscholar.org

Heteroatom (X)Starting KetoneIntermediate Enol EtherYield (%)Final AldehydeYield (%)
N-CH₃1-methylpiperidin-4-one4-(methoxymethylene)-1-methylpiperidine791-methyl-4-piperidinecarboxaldehyde87
N-COO-t-BuN/A4-(methoxymethylene)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester884-formyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester77
SN/A4-(methoxymethylene)tetrahydrothiopyran772H-tetrahydrothiopyran-4-carboxaldehyde76

Data sourced from research on synthetic strategies leading to novel 3-heterospiro[5.5]undecan-9-ones. semanticscholar.org

Furthermore, methods have been developed for the synthesis of 1,8-diazaspiro[5.5]undecane derivatives, which are aza-analogs of bioactive alkaloids. researchgate.net The synthesis and reactivity of azoniaspiro compounds, where a nitrogen atom is located at the spirocyclic junction, are also of significant interest due to their rigid structures. researchgate.net

Construction of Molecular Libraries Based on the this compound Framework

The development of molecular libraries based on the this compound framework is crucial for high-throughput screening and drug discovery. The goal is to generate a large collection of structurally related but diverse compounds in an efficient manner.

Diversity-oriented synthesis can be achieved by applying various reaction sequences to a common intermediate derived from the spirocyclic scaffold. beilstein-journals.org For example, a symmetrical dione can undergo a two-directional synthesis, such as a double Fischer indolization, to create complex diindole derivatives. beilstein-journals.org Subsequent N-allylation and ring-closing metathesis can then be used to generate macrocyclic systems, while parallel allylation-RCM sequences can produce structurally intricate spiro-polyquinanes. beilstein-journals.org

Efficient and high-yielding cascade reactions are particularly well-suited for library construction. rsc.org A Michael-Mannich cascade, for example, can be used to rapidly build a library of spirocyclic oxindoles with high stereoselectivity from simple precursors. rsc.org The ability to scale up such reactions highlights their practical applicability in generating significant quantities of diverse compounds for biological evaluation. rsc.org The extensive and growing number of publications focused on spirocyclic scaffolds underscores the importance of these structures and the continuous effort to develop new synthetic methods for library generation. rsc.org

Computational and Theoretical Studies on 3 Oxaspiro 5.5 Undecane 8,10 Dione

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule like 3-Oxaspiro[5.5]undecane-8,10-dione. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.

For spiro compounds, quantum chemical calculations can elucidate the effects of the spirocyclic fusion on the electronic structure. For instance, in spirobiacridine diradicals, the spiro center plays a crucial role in the intramolecular spin-spin interactions. rsc.org Studies on such systems have shown that the nature of the spiro atom (e.g., carbon, silicon, germanium) can significantly influence the Lowest Unoccupied Molecular Orbital (LUMO) energy levels through effects like hyperconjugation. rsc.org

A key aspect of reactivity that can be studied is the susceptibility of the compound to nucleophilic or electrophilic attack. The calculated electrostatic potential map would highlight the regions of positive and negative charge, indicating likely sites for reaction. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO are critical indicators of reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Theoretical studies on the formation of spiroheterocyclic compounds via cycloaddition reactions have utilized quantum chemical calculations to determine the regioselectivity and stereoselectivity of the reactions. beilstein-archives.org These studies analyze the transition state energies to predict the most favorable reaction pathway. beilstein-archives.org

Table 1: Representative Calculated Electronic Properties of a Spirocyclic Dione (B5365651) Derivative (Note: This data is illustrative and based on typical findings for related compounds, not specifically this compound)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DIndicates the overall polarity of the molecule.

Conformational Analysis and Energy Landscapes of the Spiro System

The three-dimensional structure of spiro compounds is complex, and conformational analysis is crucial for understanding their properties. The spiro center introduces significant conformational constraints. Computational methods, particularly molecular mechanics and quantum chemistry, are employed to explore the potential energy surface and identify stable conformers.

For the spiro[5.5]undecane skeleton, the two cyclohexane (B81311) rings can adopt various chair, boat, and twist-boat conformations. The connections at the spiro center, however, restrict the possible combinations of these conformations. Studies on 1-oxaspiro[5.5]undecanes have shown that these molecules can exist as an equilibrating mixture of different conformers at room temperature, which can be resolved at low temperatures using techniques like 13C NMR spectroscopy. cdnsciencepub.com

Computational studies on 1,7-dioxaspiro[5.5]undecane have used hybrid density functional theory (B3LYP) to show that conformations where two heteroatoms have an electron pair oriented antiperiplanar to a carbon-heteroatom bond are more stable. e-tarjome.com Similar effects would be expected to influence the conformational equilibrium of this compound.

Table 2: Relative Energies of Hypothetical Conformers of this compound (Note: This table is illustrative, demonstrating the type of data obtained from conformational analysis of related spiro systems.)

ConformerDescriptionRelative Energy (kcal/mol)
AChair-Chair0.0 (most stable)
BChair-Boat+ 5.2
CBoat-Boat+ 10.8

Molecular Dynamics Simulations for Understanding Stability and Dynamics

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules. rsc.orgrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, vibrations, and interactions of a molecule over time. rsc.org

For this compound, an MD simulation could be used to explore its conformational landscape and the dynamics of interconversion between different conformers. This would provide a more complete picture than static conformational analysis, revealing the flexibility of the ring systems and the barriers to conformational change.

MD simulations are also invaluable for studying the interactions of a molecule with its environment, such as a solvent or a biological receptor. youtube.com For instance, if this compound were being investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein. rsc.org These simulations can provide insights into the stability of the protein-ligand complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the free energy of binding.

Recent studies on spiro compounds have used MD simulations to understand their potential as inhibitors of enzymes like acetylcholinesterase. rsc.org These simulations can help to rationalize experimental findings and guide the design of more potent analogs. rsc.org

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry is extensively used to elucidate the mechanisms of chemical reactions, including the formation and subsequent reactions of spiro compounds. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

The synthesis of spiro[5.5]undecane derivatives can often proceed through multi-step reactions. chemicalbook.com For example, the synthesis of spiro[5.5]undecane-1,5,9-trione derivatives has been achieved through microwave-assisted reactions, which are significantly faster than conventional methods. dergipark.org.tr Theoretical calculations could be employed to understand why microwave irradiation accelerates these reactions, perhaps by identifying transition states that are more readily accessed under these conditions.

For this compound, theoretical studies could investigate its synthesis, for instance, via a double Michael addition or other cyclization reactions. The calculations would identify the most likely reaction pathway by comparing the activation energies of different possible routes.

Furthermore, the reactivity of the dione functionality in this compound could be explored. For example, the mechanism of its reduction, or its reaction with nucleophiles, could be modeled. These calculations would provide valuable information on the regioselectivity and stereoselectivity of such reactions. Quantum chemical calculations on the formation of other spiroheterocycles have successfully predicted the observed regiochemistry based on the electronic nature of the substituents. beilstein-archives.org

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction of a Spiro[5.5]undecane Dione (Note: This data is for illustrative purposes to show the type of information gained from theoretical reaction pathway elucidation.)

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic attack at C8TS115.2
Nucleophilic attack at C10TS218.5
Ring openingTS325.1

Advanced Analytical Methodologies for Research on 3 Oxaspiro 5.5 Undecane 8,10 Dione

In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

In-situ spectroscopic methods are indispensable for observing chemical reactions as they happen, providing real-time data on the formation of intermediates and products, which is essential for kinetic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy has been effectively used to monitor catalytic reactions involving derivatives of 3-oxaspiro[5.5]undecane-8,10-dione. For instance, in studies of ruthenium-catalyzed aromatic transformations, ¹H-NMR analysis was critical in identifying product-bound intermediates, such as [(η⁶-arene)RuCp]⁺ complexes. dur.ac.uk The observation of these intermediates helps in understanding the catalytic cycle, revealing that for certain reactions, the arene exchange process is the rate-determining step. dur.ac.uk

Mass Spectrometry for Kinetic Monitoring: Kinetic studies have also been performed using Quantitative Time-of-Flight (QTOF) mass spectrometry. By monitoring the reaction at various time points, researchers can plot the percentage of conversion against time. dur.ac.uk In one study, this technique was used to compare the rate of an arene exchange reaction with and without UV light irradiation. The results demonstrated a significant rate increase upon irradiation at 365 nm, with the reaction reaching over 99% completion within two hours, compared to four hours in the absence of light. dur.ac.uk

Table 1: Kinetic Data for Arene Exchange Reaction Monitored by QTOF Mass Spectrometry dur.ac.uk

Time (hours) Conversion (%) - Dark Conversion (%) - 365 nm Light
0 0 0
1 ~40 ~80
2 ~75 >99
3 ~95 >99

Advanced Crystallographic Analysis of Complex Derivatives and Intermediates

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules. This method has been vital in confirming the structures of complex intermediates and derivatives of this compound.

In research focused on organometallic chemistry, X-ray crystallography has been used to confirm the structure of ruthenium sandwich complexes formed during aromatic substitution reactions. dur.ac.uk The structural data for these intermediates provide strong evidence for the proposed reaction mechanisms. For example, the confirmed structure of an intermediate formed at low temperatures (40 °C) indicated that the nucleophilic aromatic substitution (SₙAr) step was fast. dur.ac.uk

Furthermore, crystallographic data are available for arylated derivatives, such as 9-(4-Fluoro-2-methylphenyl)-3-oxaspiro[5.5]undecane-8,10-dione, which was synthesized via a bismuth-mediated arylation reaction. nottingham.ac.uk The structural analysis of such compounds is crucial for understanding the steric and electronic effects that influence reaction outcomes and selectivity. nottingham.ac.uk

Mass Spectrometry for Elucidating Fragmentation Pathways and Complex Mixture Analysis

Mass spectrometry is a versatile analytical tool used for determining the molecular weight and structure of compounds, as well as for analyzing complex mixtures.

Reaction Monitoring and Intermediate Identification: In the study of bismuth-mediated arylations, mass spectrometry was employed to gain insights into the identity of potential Bi(V) reactive intermediates. nottingham.ac.uk Analysis of reaction mixtures containing cationic triethylammonium (B8662869) substituted benzoic acid allowed for the observation of signals corresponding to a Bi(V) dimer, aiding in the optimization of the reaction. nottingham.ac.uk High-resolution mass spectrometry (HRMS) has also been used to confirm the mass of synthesized ruthenium complexes involving 3-oxaspiro[5.5]undecane, providing precise mass-to-charge ratio data that validates the elemental composition. dur.ac.uk

Complex Mixture Analysis: Mass spectrometry is also used to analyze the composition of reaction mixtures and purified fractions. In some cases, analysis of a reaction mixture by mass spectrometry after attempted chromatographic separation revealed the absence of an expected Meisenheimer complex, suggesting it had either decomposed or remained on the column. dur.ac.uk Flow injection analysis mass spectrometry with atmospheric pressure chemical ionization (APCI) has been utilized to analyze fractions collected from preparative chromatography, allowing for rapid confirmation of the presence of the desired product. google.com

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatography is fundamental to the purification and analysis of chemical compounds, including derivatives of this compound.

Purity Assessment: Standard chromatographic techniques, such as silica (B1680970) gel column chromatography, are routinely used to purify synthesized compounds. For instance, 9-(4-Fluoro-2-methylphenyl)-3-oxaspiro[5.5]undecane-8,10-dione was purified using a silica gel column with a gradient of ethyl acetate (B1210297) in a non-polar solvent. nottingham.ac.uk High-performance liquid chromatography (HPLC) is also employed for purity analysis of final compounds and intermediates, often coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS). googleapis.com

Table 2: Example of HPLC Method for Fraction Analysis googleapis.com

Parameter Value
Column Waters Xselect C18, 50x3.0 mm, 5 µm
Flow Rate 1.2 mL/min
Method Linear gradient from 10% B

Enantiomeric Separation: For chiral derivatives, chromatographic methods using chiral stationary phases are essential for separating enantiomers. googleapis.com The ability to isolate pure stereoisomers is critical, as different enantiomers can have distinct biological activities. These separations can be achieved by synthesizing the compound as a racemate and then separating the enantiomers, or by using stereoselective synthesis with chiral starting materials. googleapis.com The separation of enantiomers of precursor complexes has been achieved using chromatography, which is a key step in accessing enantiopure final products. dur.ac.uk

Advanced Applications and Potential of 3 Oxaspiro 5.5 Undecane 8,10 Dione in Non Biological Fields

Role as a Synthetic Intermediate for Complex Molecule Construction

The structural rigidity and inherent functionality of 3-Oxaspiro[5.5]undecane-8,10-dione make it a valuable building block in organic synthesis for the construction of intricate molecular architectures. Spirocyclic compounds, in general, are crucial components in many natural products and synthetic pharmaceuticals. The development of synthetic routes to novel spiro-fused heterocycles often relies on versatile starting materials like diones.

For instance, multicomponent reactions, which are prized for their efficiency and atom economy, have been employed to create complex spirooxindole systems. beilstein-journals.org In a related context, the reaction of isatin (B1672199) with cyclopentane-1,3-dione demonstrates the utility of dione (B5365651) moieties in generating spiro compounds. beilstein-journals.org This suggests the potential of this compound to participate in similar multicomponent strategies to afford novel and structurally diverse heterocyclic systems.

Furthermore, synthetic strategies leading to novel 3-heterospiro[5.5]undecanes have been developed using Robinson annelation of heterocyclic aldehydes with methyl vinyl ketone. semanticscholar.org These resulting spiro compounds serve as key intermediates that can be further modified, highlighting the role of the spiro[5.5]undecane framework as a scaffold for creating more complex, pharmaceutically relevant structures. semanticscholar.org The presence of the dione functionality in this compound offers reactive sites for a variety of chemical transformations, enabling its elaboration into more complex target molecules.

Research into the synthesis of 1,8-diazaspiro[5.5]undecane derivatives has shown that functionalized spiro systems can be accessed through intramolecular cyclization reactions. researchgate.net These methods allow for the construction of complex molecular architectures, including aza analogs of natural products, underscoring the importance of the spiro[5.5]undecane core in synthetic design. researchgate.net

Potential in Materials Science and Polymer Chemistry

The unique spiro structure of this compound and its derivatives holds significant promise for applications in materials science and polymer chemistry. Spiro compounds are known to impart unique properties to polymers, such as high thermal stability, improved solubility, and specific optical characteristics.

Derivatives of 2,4,8,10-tetraoxaspiro[5.5]undecane have been investigated for their configurational and conformational behavior. nih.gov The stereochemistry of such spiranes, including their potential for helical and axial chirality, is a key area of study. nih.gov These stereochemical properties can influence the macroscopic properties of materials derived from them, opening avenues for the design of novel polymers with controlled three-dimensional structures.

The development of new polymers and additives with specific properties is a potential application for spiro compounds. For example, 8,8,10,10-tetramethyl-1-azaspiro[5.5]undecane has been identified as a candidate for developing new polymers or additives. ontosight.ai The rigidity and defined stereochemistry of the spiro[5.5]undecane skeleton can be exploited to create materials with tailored mechanical and thermal properties.

Below is an interactive data table summarizing the properties of related spiro compounds, which are indicative of the potential of this compound in materials science.

Application in Supramolecular Chemistry and Host-Guest Systems

The well-defined, three-dimensional structure of this compound makes it an intriguing candidate for applications in supramolecular chemistry and the design of host-guest systems. The rigid spirocyclic framework can act as a scaffold for the precise positioning of functional groups capable of engaging in non-covalent interactions, such as hydrogen bonding, and van der Waals forces.

The study of spiranes containing 1,3-dioxane (B1201747) units has been extensive, with a focus on their stereochemistry. nih.gov The chirality and conformational behavior of these molecules are fundamental to their potential use in molecular recognition and the formation of ordered supramolecular assemblies. nih.gov The specific arrangement of the spiro skeleton can lead to helical chirality, which is a desirable feature in the construction of chiral hosts for enantioselective recognition of guest molecules. nih.gov

The dione functionality within this compound provides sites for modification, allowing for the introduction of various recognition motifs. These modifications can tailor the cavity size and electronic properties of the molecule, enabling it to selectively bind to specific guest molecules.

Use in Catalysis and Ligand Design

In the field of catalysis, the rigid backbone of spirocyclic compounds is highly advantageous for the design of chiral ligands for asymmetric catalysis. The spiro[5.5]undecane framework can provide a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a catalytic reaction.

While direct applications of this compound in catalysis are still an emerging area of research, the principles of using spirocyclic structures for ligand design are well-established. For instance, the synthesis of spiro[cyclohexane-1,2′-pyrrolidin]-5-ones and spiro[cyclohexane-1,1′-isoindolin]-3-ones has been achieved, demonstrating the creation of spiro lactams that can serve as precursors to chiral ligands. researchgate.net

The dione moiety in this compound can be chemically transformed into various coordinating groups, such as amines or phosphines, which are commonly used in transition metal catalysis. The inherent chirality of certain substituted spiro[5.5]undecane derivatives can be transferred to the catalytic process, enabling the enantioselective synthesis of valuable chiral compounds.

The table below details related spiro compounds and their synthetic applications, which can be extrapolated to the potential uses of this compound in catalysis and ligand design.

Future Research Directions and Contemporary Challenges

Development of More Sustainable and Efficient Synthetic Routes

The contemporary chemical industry places a high premium on green and sustainable practices. Future research concerning 3-Oxaspiro[5.5]undecane-8,10-dione will undoubtedly focus on developing synthetic routes that are not only efficient but also environmentally benign. Key challenges include reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency.

One promising avenue is the implementation of telescoped or one-pot reaction sequences. A telescoped flow process was successfully used for synthesizing a chiral spiroketone, which is a key building block for several active pharmaceutical ingredients. rsc.org This approach, which combines multiple reaction steps such as ring-closing metathesis and hydrogenation without isolating intermediates, offers significant benefits. It can lead to substantial cost savings, enhanced throughput, elimination of laborious separation steps, and a streamlined process with fewer unit operations. rsc.org Applying such a strategy to the synthesis of this compound could drastically reduce the process mass intensity (PMI), a key metric of green chemistry. For instance, a reported telescoped flow process for a spiroketone intermediate resulted in a 70% saving on process cost and a 60% decrease in PMI compared to the original batch procedure. rsc.org

Furthermore, domino reactions, a subset of multicomponent reactions, present an attractive strategy. mdpi.com These processes are direct, often involve simplified procedures, reduce reaction times, and lower waste generation. mdpi.com The use of ionic liquids as organocatalysts, potentially assisted by microwaves, could provide a green route to spiro compounds, avoiding traditional metal catalysts and volatile organic solvents. mdpi.com

Table 1: Comparison of Hypothetical Synthetic Approaches for Spirocyclic Diones

Feature Traditional Batch Synthesis Proposed Sustainable Flow Synthesis
Solvent Use High volume of organic solvents Minimized solvent use, potential for solvent-free conditions
Catalyst Often requires stoichiometric toxic oxidants (e.g., lead(IV) tetraacetate) researchgate.net Reduced loading of a single, reusable catalyst (e.g., Grubbs catalyst) rsc.org
Process Steps Multiple steps with intermediate isolation and purification Telescoped, multi-step process in a single flow system rsc.org
Waste Generation High Process Mass Intensity (PMI) Significantly lower PMI rsc.org
Safety Handling of toxic and hazardous materials researchgate.net Improved safety due to small reactor volumes and contained system nih.govresearchgate.net

Exploration of Novel Reactivity and Transformation Pathways

The dione (B5365651) functionality within the this compound structure presents a rich platform for exploring novel chemical reactions. While classical carbonyl chemistry is applicable, future research will likely delve into more complex and elegant transformation pathways, such as cascade reactions.

Cascade reactions, where a single event triggers a series of subsequent bond-forming events, offer a powerful tool for rapidly building molecular complexity from simple precursors. nih.gov Organocatalysis has been successfully employed to initiate Michael–Michael-aldol cascade reactions to produce complex spirooxindole derivatives with high diastereo- and enantioselectivity. rsc.org Exploring similar organocatalytic cascades starting from this compound or its precursors could open pathways to novel, highly functionalized spirocyclic architectures.

Another area of interest is the Nazarov reaction, an electrocyclic reaction of divinyl ketones to form cyclopentenones. This reaction has been adapted for the stereoselective synthesis of spirocyclic ketones. acs.orgnih.gov By designing appropriate dienyl precursors related to the this compound scaffold, it may be possible to induce spirocyclization under mild acidic conditions, offering a novel route to different spirocyclic systems. acs.org The product distribution and stereoselectivity in such reactions are highly dependent on the substitution patterns of the reactants, providing a tunable method for generating structural diversity. acs.orgnih.gov

Finally, photoredox catalysis offers a sustainable method for generating radical intermediates under mild conditions. acs.org A carbamoyl (B1232498) radical-initiated dearomative spirocyclization has been used to access spiro-cyclohexadiene oxindoles. acs.org Investigating the reactivity of this compound in photoredox-catalyzed reactions could lead to previously inaccessible spirocyclic structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes is a paradigm shift in modern organic chemistry. mdpi.com Flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety when dealing with hazardous reagents, and the potential for straightforward scaling-up. nih.govresearchgate.net

The synthesis of heterocycles, a broad class of compounds that includes spiroketals, has been significantly advanced by flow technology. nih.govmdpi.comnih.gov For a compound like this compound, a continuous flow setup could enable safer handling of reagents and allow for operations at temperatures and pressures not easily achievable in batch reactors, potentially leading to higher yields and shorter reaction times. frontiersin.org Furthermore, integrating in-line analytical tools (Process Analytical Technology, PAT) allows for real-time monitoring and optimization of the reaction. rsc.org

Automated synthesis platforms represent the next level of integration, combining robotics and software to perform high-throughput experimentation. chemspeed.com These systems can execute complex workflows, including reaction preparation, synthesis under various conditions (e.g., wide temperature and pressure ranges), work-up, purification, and analysis. chemspeed.com By applying automated synthesis to the this compound system, researchers could rapidly screen a wide array of catalysts, solvents, and reaction conditions to quickly identify optimal synthetic routes. This technology is particularly valuable for creating libraries of derivatives for drug discovery or materials science applications. chemspeed.com

Table 2: Potential Advantages of Integrating Modern Platforms for Spiroketal Synthesis

Technology Platform Key Advantage Relevance to this compound Synthesis
Flow Chemistry Enhanced safety, precise control, scalability, improved efficiency nih.gov Safer handling of reagents, potential for higher yields and purity, facilitates multi-step telescoped synthesis. rsc.org
Automated Synthesis High-throughput screening, rapid optimization, library generation chemspeed.com Fast discovery of optimal reaction conditions and catalysts, efficient creation of diverse spirocyclic compound libraries.
Integrated Systems Real-time analysis (PAT), data-driven optimization Allows for immediate feedback and adjustment of reaction parameters to maximize yield and minimize byproducts. rsc.org

Addressing Stereochemical Control in Complex this compound Syntheses

One of the most significant challenges in the synthesis of spiro compounds is controlling the stereochemistry at the spirocyclic center. nih.gov For many spiroketals, syntheses that rely on thermodynamically controlled spiroketalization reactions often yield the most stable isomer, which benefits from stabilizing anomeric effects. mskcc.orgnih.gov However, many biologically active natural products contain less stable, or "nonanomeric," spiroketal configurations. nih.govillinois.edu Therefore, developing methods to access these contrathermodynamic isomers is a critical area of research.

Future work on derivatives of this compound will need to move beyond thermodynamic control to achieve specific stereochemical outcomes. This requires the development of kinetically controlled reactions. mskcc.org One innovative approach is a methanol-induced kinetic spirocyclization, which proceeds with inversion of configuration at the anomeric carbon and does not depend on the final product's stability. nih.gov This method relies on stereoselective epoxidation followed by a hydrogen-bonding catalyzed cyclization. mskcc.orgnih.gov

Asymmetric catalysis offers another powerful strategy. The use of chiral catalysts, such as those based on iridium or gold, has enabled highly enantioselective cascade reactions to form chiral spiroketals. nih.govacs.org For example, an iridium-catalyzed asymmetric allylation/spiroketalization cascade has been developed to produce novel oxazoline-spiroketals with excellent enantioselectivity (>99% ee) and high diastereoselectivity (>20:1 dr). acs.org Similarly, sequential catalysis using both gold and iridium has proven effective for the enantioselective synthesis of spiroketals and spiroaminals. nih.gov Adapting these advanced catalytic systems to precursors of this compound could provide access to a wide range of enantioenriched spirocyclic compounds. The use of C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries has also been shown to be effective for the enantio- and diastereoselective synthesis of spirocyclic diones. rsc.org

Table 3: Selected Strategies for Asymmetric Spiroketal Synthesis

Method Catalyst/Reagent Key Feature Reference
Asymmetric Cascade Reaction Chiral Ir(I) Catalyst / Carreira Ligand Forms oxazoline-spiroketals with >99% ee and >20:1 dr. acs.org
Sequential Catalysis Gold and Iridium Catalysts Enantioselective cascade reaction to produce spiroketals and spiroaminals. nih.gov
Kinetic Spirocyclization Excess Methanol / m-CPBA Methanol-induced, proceeds with inversion of configuration, independent of thermodynamic stability. nih.gov
Chiral Auxiliary C2-Symmetric Cycloalkane-1,2-diols Asymmetric alkylation and reduction to yield enantio- and diastereo-selective spirocyclic diones. rsc.org
Organocatalysis Chiral Amines/Squaramides Michael–Michael-aldol cascade for diastereo- and enantiopure spirooxindoles. rsc.org

Q & A

Q. How is biological activity evaluated for derivatives, and what are key experimental design considerations?

  • Methodological Answer :
  • In vitro assays : Antimicrobial activity is tested via microdilution (MIC values against bacterial/fungal strains).
  • Structure-activity relationships (SAR) : Systematic variation of substituents (e.g., alkyl/aryl groups) correlates with potency.
  • Cytotoxicity screening : MTT assays ensure selectivity over mammalian cells .

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